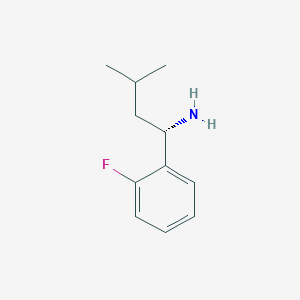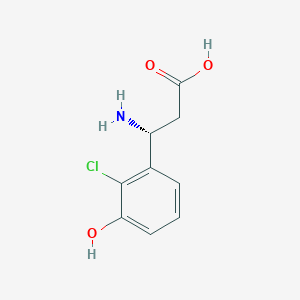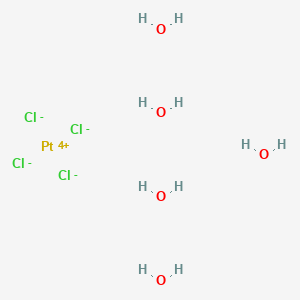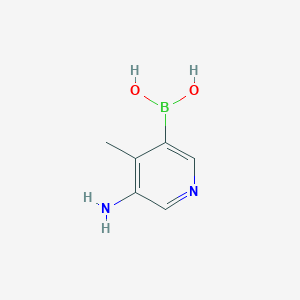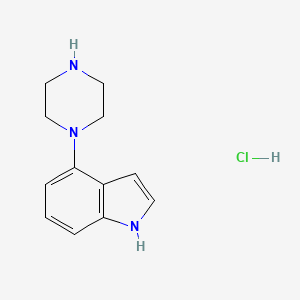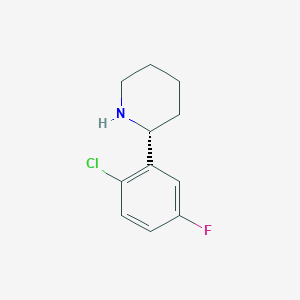
(R)-2-(2-Chloro-5-fluorophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Chloro-5-fluorophenyl)piperidine is a chiral compound with a piperidine ring substituted by a 2-chloro-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(2-Chloro-5-fluorophenyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 2-chloro-5-fluorophenyl intermediate.
Formation of Piperidine Ring: The intermediate is then reacted with a suitable piperidine precursor under controlled conditions to form the desired product.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-(2-Chloro-5-fluorophenyl)piperidine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using efficient catalysts, and employing large-scale chiral resolution techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives.
Reduction Products: Reduction can yield piperidine derivatives with altered functional groups.
Scientific Research Applications
®-2-(2-Chloro-5-fluorophenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-5-fluorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-(2-Chloro-5-fluorophenyl)piperidine: The enantiomer of the compound with different stereochemistry.
2-(2-Chloro-5-fluorophenyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of piperidine.
2-(2-Chloro-5-fluorophenyl)morpholine: Another similar compound with a morpholine ring.
Uniqueness: ®-2-(2-Chloro-5-fluorophenyl)piperidine is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
(2R)-2-(2-chloro-5-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2/t11-/m1/s1 |
InChI Key |
MXUANTVZMZDBHI-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=C(C=CC(=C2)F)Cl |
Canonical SMILES |
C1CCNC(C1)C2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


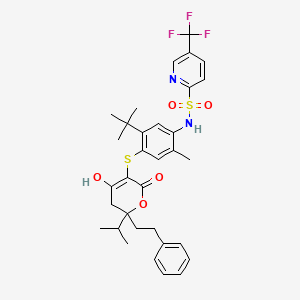
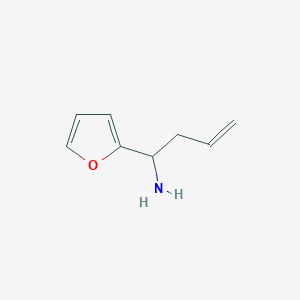
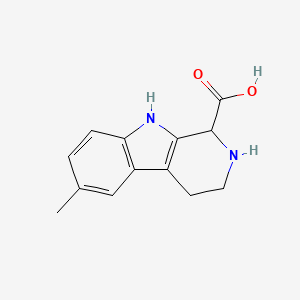
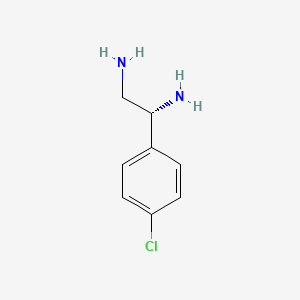
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)

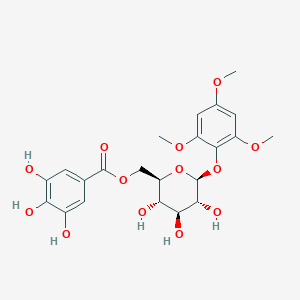

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13031912.png)
